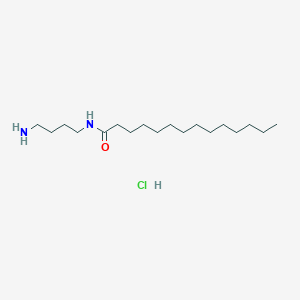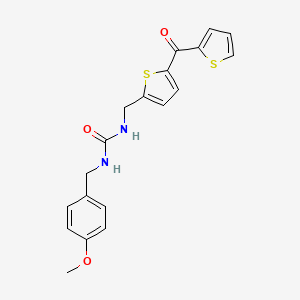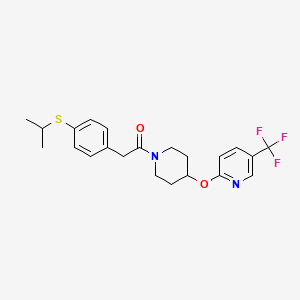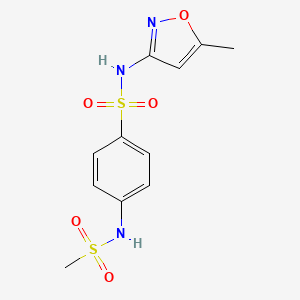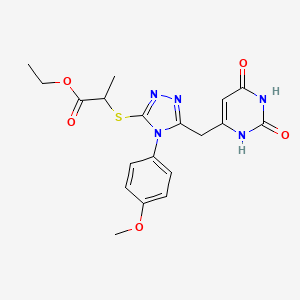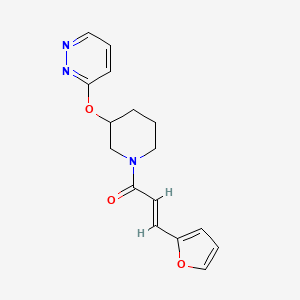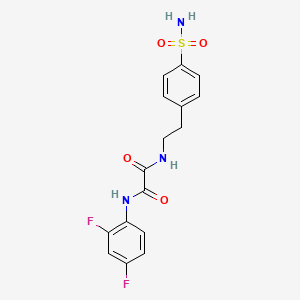
Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles, including this compound, has been a topic of interest in many research studies . The general experimental procedure involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. In addition, this compound has demonstrated antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes.
Mechanism of Action
Target of Action
activities . They have shown to target various enzymes and proteins that contribute to the proliferation of cancer cells .
Mode of Action
1,2,4-oxadiazoles have been found to interact with their targets, leading to changes in the biological activities of the targets . The interaction of the compound with its targets could lead to changes in the biological activities of the targets, potentially inhibiting their function and leading to the desired therapeutic effects .
Pharmacokinetics
The compound’s molecular weight (21023) and its physical form (liquid) suggest that it may have good bioavailability .
Result of Action
Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that the compound may have anti-infective and potentially anti-cancer effects .
Action Environment
Like other chemical compounds, its action and stability could be influenced by factors such as temperature, ph, and the presence of other substances .
Advantages and Limitations for Lab Experiments
Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity and yield can be optimized through various purification techniques. This compound has been found to possess various biological activities, making it a versatile compound for studying inflammation, cancer, and bacterial infections. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is complex and not fully understood, and more research is needed to elucidate its therapeutic potential. In addition, this compound has not been extensively tested in clinical trials, and its safety and efficacy in humans are not known.
Future Directions
There are several future directions for research on Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate. One area of interest is the development of this compound derivatives with improved therapeutic properties. Modifications to the structure of this compound may enhance its potency, selectivity, and bioavailability. Another area of interest is the investigation of the molecular targets of this compound. Identifying the specific proteins and pathways targeted by this compound may provide insights into its mechanism of action and potential therapeutic applications. Finally, more research is needed to evaluate the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosage, administration route, and potential side effects of this compound.
Synthesis Methods
Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopentanone with hydrazine hydrate to form 5-cyclopentyl-1,2,4-oxadiazole-3-carbohydrazide. This intermediate is then reacted with ethyl chloroformate to yield this compound. The purity and yield of this compound can be optimized through various purification techniques, such as column chromatography and recrystallization.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate are not fully understood yet. It is known that 1,2,4-oxadiazoles, the class of compounds it belongs to, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities
Molecular Mechanism
It is known that 1,2,4-oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of this compound remains to be determined.
Properties
IUPAC Name |
ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-14-10(13)8-11-9(15-12-8)7-5-3-4-6-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWGQJJQLKJIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2899510.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2899514.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole](/img/structure/B2899515.png)
